2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an oxadiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then coupled with 4-(3,4-dimethylphenyl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Key steps include the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features.
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Another compound with a chlorinated phenoxy group.
(4-chloro-2-isopropoxyphenyl)(3,5-dimethylphenyl)methanol: A compound with structural similarities but different functional groups
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of a chlorinated phenoxy group and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-4-5-14(8-12(11)2)18-19(23-26-22-18)21-17(24)10-25-15-6-7-16(20)13(3)9-15/h4-9H,10H2,1-3H3,(H,21,23,24) |
InChI Key |
OTKRBDVGBXGJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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